molecular formula C18H21F3N2O2 B12461806 4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide

4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide

Cat. No.: B12461806
M. Wt: 354.4 g/mol
InChI Key: HUAVXWCJMJJVTF-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoroacetyl group, and a cyclopentene ring

Preparation Methods

The synthesis of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoroacetyl group: This step often involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

    Attachment of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrazide linkage: This involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may play a key role in these interactions, potentially inhibiting or modifying the activity of the target molecules. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H21F3N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-tert-butyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide

InChI

InChI=1S/C18H21F3N2O2/c1-17(2,3)12-9-7-11(8-10-12)16(25)23-22-14-6-4-5-13(14)15(24)18(19,20)21/h7-10,22H,4-6H2,1-3H3,(H,23,25)

InChI Key

HUAVXWCJMJJVTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F

Origin of Product

United States

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